molecular formula C6H3ClF2N2O2 B3213549 2-Chloro-3,4-difluoro-6-nitroaniline CAS No. 112062-56-3

2-Chloro-3,4-difluoro-6-nitroaniline

Cat. No. B3213549
Key on ui cas rn: 112062-56-3
M. Wt: 208.55 g/mol
InChI Key: WHQYKINILGECHL-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

2-Chloro-3,4-difluoro-6-nitroaniline was prepared using an adaptation of the method of Mitchell et al. (Mitchell, R. H. et al., J. Org. Chem. 44: 4733 (1979)). To a solution of 4,5-difluoro-2-nitroaniline (500 mg, 2.87 mmol) in DMF (16 mL) under N2 was added N-chlorosuccinimide (401 mg, 3.00 mmol) in DMF. The reaction was allowed to stir 48 h. The solution was then poured into 75 mL H2O. the cloudy orange suspension which formed was then extracted with 4×25 mL of methylene chloride. The combined organic extracts were washed with 5×20 mL of H2O and 25 mL sat'd NaCl solution. The organic phase was dried (MgSO4) and the drying agent removed by vacuum filtration. The solvent was rotary evaporated to yield a yellow orange oil which crystallized on standing. 1H NMR showed this solid to be mixture of chlorinated product and starting material. The mixture was separated by flash chromatography (silica gel, 3:1 hexanes:ethyl acetate) to yield 162 mg of a yellow crystalline solid (27%). 1H NMR (CDCl3) δ 6.60 (br s, 2H, NH2), 8.00 (m, 1H, H-5). There was 17% starting material contamination by NMR.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
401 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[Cl:13]N1C(=O)CCC1=O.O>CN(C=O)C>[Cl:13][C:7]1[C:8]([F:9])=[C:2]([F:1])[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]=1[NH2:6]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
Name
Quantity
401 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cloudy orange suspension which formed
EXTRACTION
Type
EXTRACTION
Details
was then extracted with 4×25 mL of methylene chloride
WASH
Type
WASH
Details
The combined organic extracts were washed with 5×20 mL of H2O and 25 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the drying agent removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The solvent was rotary evaporated
CUSTOM
Type
CUSTOM
Details
to yield a yellow orange oil which
CUSTOM
Type
CUSTOM
Details
crystallized
ADDITION
Type
ADDITION
Details
mixture of chlorinated product
CUSTOM
Type
CUSTOM
Details
The mixture was separated by flash chromatography (silica gel, 3:1 hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 162 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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